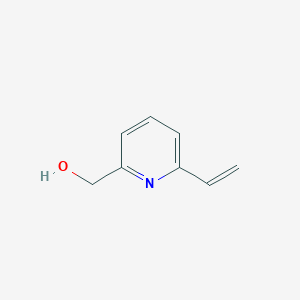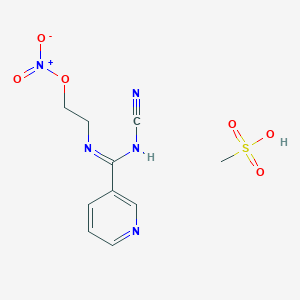
N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CPTIO and is used as a nitric oxide scavenger in biological systems.
Mecanismo De Acción
CPTIO acts as a nitric oxide scavenger by reacting with nitric oxide to form a stable nitroxyl radical. This reaction prevents nitric oxide from reacting with other molecules in the biological system, which can lead to cell damage and inflammation. CPTIO also acts as a spin trap by reacting with free radicals to form a stable adduct that can be detected using electron paramagnetic resonance (EPR) spectroscopy.
Efectos Bioquímicos Y Fisiológicos
CPTIO has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various disease models, including sepsis and ischemia-reperfusion injury. CPTIO has also been shown to improve vascular function in animal models of hypertension and atherosclerosis. Additionally, CPTIO has been shown to protect against neuronal damage in models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPTIO in lab experiments is its high purity and availability. The synthesis method has been optimized for high yield and purity, which makes it easy to obtain for research purposes. Additionally, CPTIO has a well-defined mechanism of action, which makes it a useful tool for studying nitric oxide signaling pathways and free radical biology. However, one limitation of using CPTIO is its potential to react with other molecules in biological systems, which can lead to off-target effects.
Direcciones Futuras
There are several future directions for the study of CPTIO. One potential direction is the development of new synthesis methods that can improve yield and purity. Another direction is the study of CPTIO in combination with other compounds to enhance its therapeutic potential. Additionally, further studies are needed to determine the optimal dosage and administration route for CPTIO in various disease models. Finally, the development of new CPTIO derivatives with improved properties could lead to the discovery of new therapeutic agents.
Métodos De Síntesis
The synthesis of CPTIO involves the reaction of 3-pyridinecarboximidamide with potassium cyanate and nitroxyethyl chloride in the presence of methanesulfonic acid. The reaction yields a white crystalline solid which is then purified through recrystallization. This synthesis method has been optimized for high yield and purity, making CPTIO readily available for research purposes.
Aplicaciones Científicas De Investigación
CPTIO has been extensively studied for its potential applications in various fields of science. It is commonly used as a nitric oxide scavenger in biological systems, which makes it useful in the study of nitric oxide signaling pathways. CPTIO has also been used as a spin trap for the detection of free radicals in biological systems. Additionally, CPTIO has been used in the study of oxidative stress and inflammation in various disease models.
Propiedades
Número CAS |
134431-49-5 |
|---|---|
Nombre del producto |
N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate |
Fórmula molecular |
C10H13N5O6S |
Peso molecular |
331.31 g/mol |
Nombre IUPAC |
2-[[(cyanoamino)-pyridin-3-ylmethylidene]amino]ethyl nitrate;methanesulfonic acid |
InChI |
InChI=1S/C9H9N5O3.CH4O3S/c10-7-13-9(8-2-1-3-11-6-8)12-4-5-17-14(15)16;1-5(2,3)4/h1-3,6H,4-5H2,(H,12,13);1H3,(H,2,3,4) |
Clave InChI |
BIBJJSCMCXFMML-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.C1=CC(=CN=C1)C(=NCCO[N+](=O)[O-])NC#N |
SMILES canónico |
CS(=O)(=O)O.C1=CC(=CN=C1)C(=NCCO[N+](=O)[O-])NC#N |
Otros números CAS |
134431-49-5 |
Sinónimos |
KRN 2391 KRN-2391 KRN2391 N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



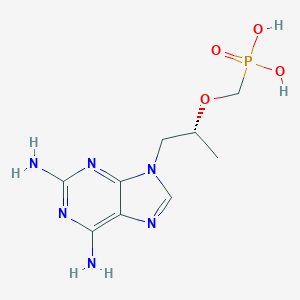
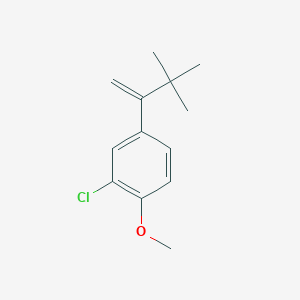
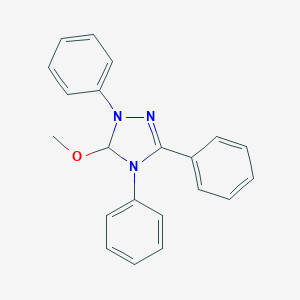
![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid](/img/structure/B136607.png)
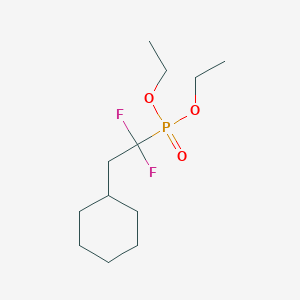
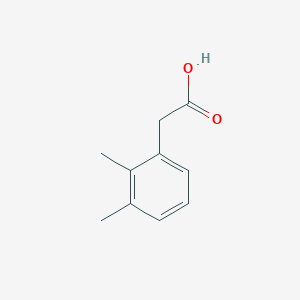
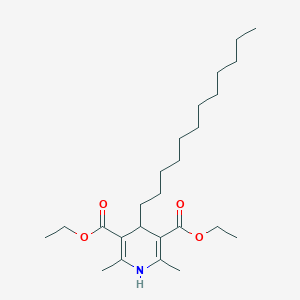
![1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane](/img/structure/B136615.png)
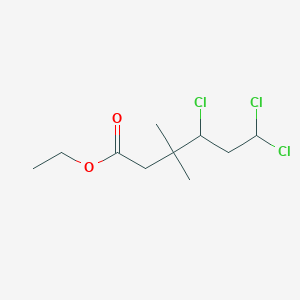
![(1R,3Z,5S,8Z,12Z,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B136618.png)
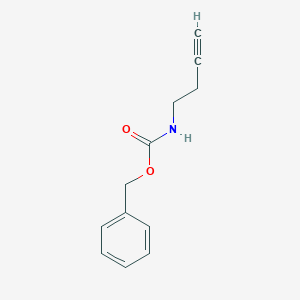
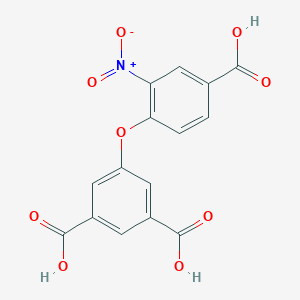
![6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine](/img/structure/B136624.png)
